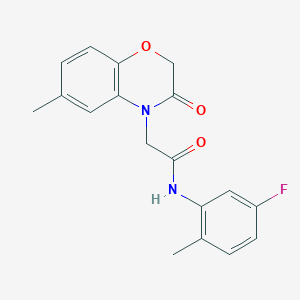

N-(5-fluoro-2-methylphenyl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Overview

Description

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of substituted acetyl chloride with corresponding heterocyclic compounds. For example, Huang Ming-zhi and Min Zhong-cheng (2006) synthesized derivatives by reacting 2-substitued acetyl chloride with 2H benzooxazine-3-one, demonstrating a method that could be adapted for our target compound (Huang Ming-zhi & Min Zhong-cheng, 2006).

Molecular Structure Analysis

The molecular structure of similar acetamide derivatives is typically confirmed through techniques such as IR, ~1H NMR, and sometimes X-ray crystallography, which help in elucidating the arrangement of atoms within the molecule and the configuration of the functional groups (Huang Ming-zhi & Min Zhong-cheng, 2006).

Chemical Reactions and Properties

Chemical reactivity and properties of such compounds are often investigated through bioassays, which can reveal herbicidal or antimicrobial activities. The structure-activity relationship (SAR) is key to understanding the chemical reactions these compounds undergo and their potential biological impact (Huang Ming-zhi & Min Zhong-cheng, 2006).

Scientific Research Applications

Design and Synthesis for Biological Activity

A series of new acetamides derived from pyrrolidinyl-acetic acid were synthesized and evaluated for anticonvulsant activity and neurological toxicity. This research explored the potential therapeutic uses of compounds structurally related to N-(5-fluoro-2-methylphenyl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide in treating epilepsy. Several molecules showed protection in animal models of epilepsy, indicating their potential as anticonvulsant agents. Additionally, some compounds exhibited significant analgesic activity without impairing motor coordination, suggesting a dual therapeutic application. The mechanism of anticonvulsant activity may be partially related to the influence on voltage-gated sodium and calcium channels (Obniska et al., 2015).

Herbicidal Applications

Research into novel derivatives of N-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl) acetamide demonstrated their efficacy as herbicidal compounds. A study showed that one of the synthesized compounds exhibited more than 90% control efficacy against Amaranthus spinosus, indicating the potential for developing new, more effective herbicides based on this chemical structure (Huang Ming-zhi & Min Zhong-cheng, 2006).

In Vitro Antibacterial Activities

Oxazolidinone derivatives, including N-(3-fluoro-4-[4-(hydroxyacetyl)-1-piperazinyl]-phenyl)-2-oxo-5-oxazolidinyl)methyl-acetamide, were studied for their antibacterial activities. These compounds were found to be potent against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium. The study highlights the potential of these compounds in treating bacterial infections resistant to conventional antibiotics (Zurenko et al., 1996).

Synthesis for Antimicrobial Evaluation

Isoxazolinyl oxazolidinones, structurally similar to N-(5-fluoro-2-methylphenyl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide, were synthesized and their in vitro antibacterial activity assessed. These compounds demonstrated significant activity against resistant Gram-positive and Gram-negative bacteria, showing promise for the development of new antimicrobial agents to combat antibiotic resistance (Varshney et al., 2009).

properties

IUPAC Name |

N-(5-fluoro-2-methylphenyl)-2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O3/c1-11-3-6-16-15(7-11)21(18(23)10-24-16)9-17(22)20-14-8-13(19)5-4-12(14)2/h3-8H,9-10H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXBHMFWOSAWFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NC3=C(C=CC(=C3)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-5,7-dimethyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4615415.png)

![6-(2-chlorobenzyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4615418.png)

![4-(4-ethoxyphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4615432.png)

![N-{4-chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4615440.png)

![2-[(4-{[(4-bromophenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4615451.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4615467.png)

![1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4615473.png)

![N-isobutyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4615481.png)

![2-cyano-N-cycloheptyl-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4615485.png)

![2-chloro-N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4615492.png)

![3-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B4615496.png)